Cas no 896286-74-1 (3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide)
3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide
- F2557-0064
- 3-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- AKOS024660113
- 3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide
- 896286-74-1
- 3-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
-
- Inchi: 1S/C21H16N2O3S2/c1-28(25,26)16-9-4-8-15(12-16)20(24)23-21-22-19(13-27-21)18-11-5-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H,22,23,24)
- InChI Key: HQNVGXICJRBCMF-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=C(C(NC2=NC(=CS2)C2=CC=CC3C=CC=CC2=3)=O)C=1)(=O)=O
Computed Properties
- Exact Mass: 408.06023472g/mol
- Monoisotopic Mass: 408.06023472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 663
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 113Ų
3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2557-0064-2μmol |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-5μmol |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-10μmol |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-20μmol |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-1mg |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-2mg |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-3mg |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-4mg |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-5mg |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0064-10mg |
3-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide |
896286-74-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide
Introduction to 3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 896286-74-1)
3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide, identified by its Chemical Abstracts Service (CAS) number 896286-74-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzamide class, characterized by its benzene ring substituted with an amide functional group. The presence of a methanesulfonyl group at the 3-position and a naphthalen-1-yl moiety at the 4-position of the benzamide core, coupled with a thiazole ring linked at the 2-position, imparts unique structural and chemical properties that make it a promising candidate for further exploration in drug discovery.
The structural composition of 3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide suggests potential biological activity due to the interplay of its aromatic and heterocyclic components. The benzamide moiety is well-documented for its role in various pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties. The thiazole ring is another key structural feature, known for its presence in numerous bioactive molecules and its ability to interact with biological targets such as enzymes and receptors. Additionally, the naphthalen-1-yl group enhances the compound's lipophilicity, which can be advantageous for membrane permeability and oral bioavailability.
In recent years, there has been growing interest in designing molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The combination of a methanesulfonyl group, which can act as a hydrogen bond acceptor and improve binding affinity, with the aromatic system of naphthalen-1-yl and the heterocyclic thiazole, creates a complex scaffold that may exhibit diverse biological activities. This compound's design aligns with current trends in medicinal chemistry aimed at developing novel therapeutic agents with improved efficacy and reduced side effects.
One of the most compelling aspects of 3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide is its potential application in addressing unmet medical needs. Current research in pharmaceutical sciences emphasizes the development of targeted therapies that selectively interact with disease-causing pathways. The structural features of this compound suggest that it may have inhibitory effects on enzymes or receptors involved in conditions such as cancer, inflammation, and neurodegenerative diseases. For instance, thiazole derivatives have been extensively studied for their antimicrobial and antifungal properties, while benzamides are known for their role in modulating pain perception and immune responses.
The synthesis of 3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the amide bond between the benzoyl chloride derivative and the thiazole-containing amine, followed by sulfonylation at the 3-position using methanesulfonyl chloride. The introduction of the naphthalen-1-yl group typically involves nucleophilic aromatic substitution or coupling reactions depending on the synthetic strategy employed. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to achieve these transformations efficiently.
Evaluation of the pharmacological profile of 3-methanesulfonyl-N-4-(naphthalen-1-yl)-1,3-thiazol-2-ylbenzamide has begun in preclinical studies aimed at assessing its biological activity and safety profile. Initial assays have shown promising results in vitro, particularly regarding its interaction with specific enzymes and cellular pathways. For example, preliminary data suggest that this compound may inhibit certain kinases or proteases implicated in cancer progression. Additionally, its ability to cross cell membranes makes it a candidate for oral administration, which could enhance patient compliance compared to injectable therapies.
The development of computational models has played a crucial role in understanding the potential interactions between 3-methanesulfonyl-N-4-(naphthalen-1-y l)-1,3-thiazol -2 -y lbenzamide and biological targets. Molecular docking studies have been employed to predict binding affinities and identify key residues involved in receptor interactions. These simulations provide valuable insights into optimizing the compound's structure for improved potency and selectivity. Furthermore, virtual screening techniques have been used to identify potential analogs with enhanced pharmacological properties.
The future direction of research on 3-methanesulfonyl-N -4 -( naphthalen - 1 - y l ) - 1 , 3 - thiazol - 2 - y lbenzamide includes both laboratory-based experiments and clinical investigations. In vivo studies are essential for validating initial findings and evaluating toxicity profiles before human trials can commence. Collaborations between academic institutions and pharmaceutical companies are likely to accelerate this process by leveraging complementary expertise and resources. The integration of high-throughput screening technologies will enable rapid testing of various derivatives to identify lead compounds with optimal therapeutic profiles.
From a regulatory perspective, 3 - methanesulfonyl - N - 4 -( naphthalen - 1 - y l ) - 1 , 3 - thiazol - 2 - y lbenzamide ( CAS No . 896286 -74 - 1 ) must undergo rigorous testing to meet safety standards set by global health authorities such as the U.S. Food & Drug Administration (FDA) or European Medicines Agency (EMA). This includes toxicological assessments across multiple species followed by Phase I clinical trials involving healthy volunteers . Subsequent phases will focus on evaluating efficacy in patient populations suffering from specific diseases . Regulatory submissions will require comprehensive documentation detailing synthesis methods , analytical characterization , pharmacokinetic data , immunogenicity assessments , manufacturing processes , quality control measures , etc .
The economic implications associated with developing new pharmaceuticals cannot be overstated . Given current healthcare challenges worldwide, 3 - methanesulfonyl - N -( naphthalen - 1 -( y l ) ) -13 th i az ol -( z y l) b en z am ide ( CAS No .89628674_11_ ) stands out as an attractive candidate due to its innovative design . Successful commercialization could generate substantial revenue streams while addressing critical unmet medical needs . However , significant investment is required throughout drug development lifecycle spanning discovery through market approval . Partnerships between industry academia government agencies may facilitate resource mobilization needed undertake ambitious projects like this one successfully .
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